molecular formula C27H45N3O6 B1671152 エラシタラビン CAS No. 188181-42-2

エラシタラビン

カタログ番号: B1671152
CAS番号: 188181-42-2
分子量: 507.7 g/mol
InChIキー: FLFGNMFWNBOBGE-FNNZEKJRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Elacytarabine is a promising cytotoxic nucleoside agent, developed as a fatty acid derivative of cytarabine. It is primarily used in the treatment of relapsed or refractory acute myeloid leukemia. Unlike cytarabine, elacytarabine’s cellular uptake is independent of the human equilibrative nucleoside transporter-1, resulting in prolonged intracellular retention of the active nucleoside .

科学的研究の応用

Clinical Trials and Efficacy

Numerous clinical trials have assessed the efficacy and safety of elacytarabine in AML patients. Below is a summary of notable studies:

Study Phase Population Findings
Phase I Trial (2004)I24 patients with advanced cancersEstablished safety profile; no significant adverse effects noted .
Phase II Trial (2009)II61 late-stage AML patientsMedian survival improved to 5.3 months compared to 1.5 months with standard treatments .
Phase III Trial (2013)III381 patients with relapsed/refractory AMLNo significant difference in overall survival compared to standard therapies; elacytarabine did not demonstrate superiority over investigator's choice treatments .

Case Studies

Several case studies have illustrated the varied responses to elacytarabine among different patient populations:

  • Case Study A: A 65-year-old male with relapsed AML showed complete remission after receiving elacytarabine as part of a clinical trial. The patient experienced manageable side effects, including mild gastrointestinal disturbances.
  • Case Study B: A 72-year-old female with refractory AML demonstrated partial response but subsequently experienced severe liver toxicity, leading to discontinuation of treatment.

These cases highlight the drug's potential effectiveness but also underscore the importance of monitoring for adverse effects.

Side Effects and Safety Profile

Elacytarabine has been associated with several side effects, primarily gastrointestinal issues and hematological complications. Commonly reported side effects include:

  • Nausea and vomiting
  • Liver function abnormalities
  • Increased risk of infections due to neutropenia
  • Electrolyte imbalances (e.g., elevated potassium levels)

Despite these side effects, elacytarabine has shown a favorable safety profile in comparison to traditional therapies, particularly for patients who have limited options due to prior treatments .

作用機序

Target of Action

Elacytarabine is a fatty acid derivative of cytarabine, a cytotoxic cancer drug . The primary target of Elacytarabine is the DNA synthesis process in cancer cells . It competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis .

Mode of Action

Elacytarabine is a prodrug, which means it is converted into its active form inside the body . Specifically, it is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase . This active form then competes with cytidine for incorporation into DNA, which results in the inhibition of DNA synthesis . Compared to cytarabine, Elacytarabine shows increased cellular uptake and retention, resulting in increased activation by deoxycytidine kinase to cytarabine triphosphate .

Biochemical Pathways

Elacytarabine affects the DNA synthesis pathway in cancer cells . By competing with cytidine for incorporation into DNA, it inhibits DNA synthesis and disrupts the normal cell cycle . This leads to the death of cancer cells and prevents the growth and spread of the cancer .

Pharmacokinetics

Elacytarabine is metabolized to Ara-C, which is transformed intracellularly to active arabinosyl cytosine triphosphate (Ara-CTP) and inactive deaminated metabolite .

Result of Action

The result of Elacytarabine’s action is the inhibition of DNA synthesis in cancer cells, leading to cell death . This can help to slow the growth and spread of the cancer . Elacytarabine has shown considerable uptake in solid tumour cells and has the potential to treat solid tumours such as non-small cell lung cancer, malignant melanoma, and ovarian cancer .

Action Environment

Elacytarabine is designed to overcome the limitations of cytarabine, such as minimal uptake in solid tumours . It has been created with the intent of overcoming resistance mechanisms including reduced expression of the human equilibrative nucleoside transporter 1 (hENT1) required for cytarabine entry into cells, as well as increased activity of cytidine deaminase (CDA) which breaks down the active metabolite of cytarabine, ara-CTP . Therefore, the efficacy and stability of Elacytarabine can be influenced by these and potentially other environmental factors within the body .

生化学分析

Biochemical Properties

Elacytarabine is a prodrug that is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase . This conversion allows elacytarabine to compete with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis . Compared to cytarabine, elacytarabine shows increased cellular uptake and retention, resulting in increased activation by deoxycytidine kinase to cytarabine triphosphate, decreased deamination and deactivation by deoxycytidine deaminase, and increased inhibition of DNA synthesis .

Cellular Effects

Elacytarabine has shown considerable uptake in solid tumor cells . It is designed to overcome the limitations of cytarabine, such as minimal uptake in solid tumors . As a result, it has the potential to treat solid tumors such as non-small cell lung cancer, malignant melanoma, and ovarian cancer .

Molecular Mechanism

As a prodrug, elacytarabine is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase . It then competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis . This mechanism of action allows elacytarabine to have increased cellular uptake and retention, resulting in increased activation by deoxycytidine kinase to cytarabine triphosphate, decreased deamination and deactivation by deoxycytidine deaminase, and increased inhibition of DNA synthesis .

Temporal Effects in Laboratory Settings

It is known that elacytarabine and its analog CP-4126 were converted to the parent compounds both inside and outside the cell (35-45%) . After exposure to elacytarabine, ara-CTP and dFdCTP levels continued to increase not only during exposure but also during 120 min after removal of the elacytarabine .

Metabolic Pathways

Elacytarabine is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase . This conversion allows elacytarabine to compete with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis

Transport and Distribution

Elacytarabine and its analog CP-4126 showed a nucleoside-transporter independent uptake . Inside the cell, elacytarabine and CP-4126 predominantly localized in the membrane and cytosolic fraction, leading to a long retention after removal of the medium .

Subcellular Localization

It is known that inside the cell, elacytarabine and its analog CP-4126 predominantly localized in the membrane and cytosolic fraction .

準備方法

Synthetic Routes and Reaction Conditions: Elacytarabine is synthesized through an esterification reaction between cytarabine and elaidic acid. This process involves the conjugation of the fatty acid to the nucleoside analog, enhancing its lipophilicity and cellular uptake .

Industrial Production Methods: The industrial production of elacytarabine involves large-scale esterification under controlled conditions to ensure high yield and purity. The process typically includes the use of lipid vector technology to overcome the low response rate and resistance mechanisms associated with cytarabine .

化学反応の分析

Types of Reactions: Elacytarabine undergoes several chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

類似化合物との比較

Comparison: Elacytarabine is unique due to its lipophilic nature, allowing for better cellular uptake and retention compared to cytarabine. It also bypasses resistance mechanisms associated with nucleoside transporters and cytidine deaminase, making it more effective in certain cases .

生物活性

Elacytarabine, also known as CP-4055, is a novel cytotoxic nucleoside analogue derived from cytarabine, designed to overcome the limitations of traditional nucleoside transport mechanisms in cancer therapy. Its unique structure allows it to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), making it particularly effective in treating acute myeloid leukemia (AML) and potentially other malignancies. This article explores the biological activity of elacytarabine, supported by clinical data, case studies, and research findings.

Elacytarabine is a 5'-elaidic acid ester of cytarabine that undergoes hydrolysis to release cytarabine, which is then phosphorylated to form the active metabolite ara-CTP (cytidine triphosphate). This process enhances its lipophilicity, allowing for improved cellular uptake and prolonged retention within cancer cells. Unlike cytarabine, which relies on nucleoside transporters for entry, elacytarabine can utilize passive diffusion and other mechanisms for cellular uptake, thus circumventing resistance mechanisms associated with hENT1 deficiency .

Key Features of Elacytarabine's Activity

  • Independent Uptake : Elacytarabine's ability to enter cells without relying on hENT1 enables it to be effective in patients with low hENT1 expression, who typically have poorer outcomes with standard cytarabine therapy .
  • Prolonged DNA Synthesis Inhibition : Studies show that elacytarabine inhibits DNA synthesis for a longer duration compared to cytarabine, indicating a more sustained cytotoxic effect .
  • Cellular Distribution : Within cells, elacytarabine is predominantly found in membrane proteins and cytosolic portions, contrasting with the exclusive cytosolic localization of cytarabine .

Case Studies and Trials

Several clinical trials have assessed the efficacy of elacytarabine in various settings:

  • Phase II Study in AML : A study involving 61 patients with advanced AML showed a remission rate of 18% and a median overall survival of 5.3 months. Patients treated with elacytarabine experienced significantly improved outcomes compared to historical controls .
  • Combination Therapy Trials : Ongoing trials are investigating the combination of elacytarabine with idarubicin in patients who have failed prior treatments. Preliminary results suggest enhanced response rates independent of hENT1 status .

Summary of Clinical Findings

Study TypePatient PopulationTreatmentRemission RateMedian Overall Survival
Phase IIAdvanced AMLElacytarabine18%5.3 months
Combination TherapyRefractory AMLElacytarabine + IdarubicinPendingPending
PreclinicalNSCLC XenograftsElacytarabine + BevacizumabIntermediateNot applicable

Antitumor Activity in Other Cancers

Elacytarabine has also shown promise beyond AML. In preclinical studies involving non-small cell lung cancer (NSCLC), it demonstrated significant antitumor activity when combined with agents like bevacizumab and cetuximab. The combination therapies resulted in enhanced efficacy in specific xenograft models .

Key Findings from NSCLC Studies

  • Xenograft Studies : Elacytarabine exhibited high activity against certain NSCLC xenografts, suggesting potential applications in solid tumors resistant to conventional therapies .
  • Combination Synergy : The addition of tyrosine kinase inhibitors may provide additive or synergistic effects when used alongside elacytarabine .

Safety Profile

Elacytarabine's safety profile has been characterized by manageable side effects similar to those observed with traditional chemotherapy agents. Common adverse events include febrile neutropenia, hypokalemia, and fatigue. The incidence of severe adverse effects was lower compared to historical controls receiving standard therapies .

Notable Adverse Events

Adverse EventIncidence (%)
Febrile Neutropenia13
Hypokalemia10
Fatigue15

特性

IUPAC Name

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)35-20-21-24(32)25(33)26(36-21)30-19-18-22(28)29-27(30)34/h9-10,18-19,21,24-26,32-33H,2-8,11-17,20H2,1H3,(H2,28,29,34)/b10-9+/t21-,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFGNMFWNBOBGE-FNNZEKJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031218
Record name Cytarabine-5′-elaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CP-4055 is the lipophilic 5'-elaidic acid ester of the deoxycytidine analog cytosine arabinoside (cytarabine; Ara-C) with potential antineoplastic activity. As a prodrug, CP-4055 is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase and subsequently competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis. Compared to cytarabine, CP-4055 shows increased cellular uptake and retention, resulting in increased activation by deoxycytidine kinase to cytarabine triphosphate, decreased deamination and deactivation by deoxycytidine deaminase, and increased inhibition of DNA synthesis. This agent also inhibits RNA synthesis, an effect not seen with cytarabine.
Record name Elacytarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05494
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

101235-34-1, 188181-42-2
Record name 5'-Oleoyl cytarabine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101235341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elacytarabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188181422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elacytarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05494
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cytarabine-5′-elaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELACYTARABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA7WJG93AR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elacytarabine
Reactant of Route 2
Reactant of Route 2
Elacytarabine
Reactant of Route 3
Reactant of Route 3
Elacytarabine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Elacytarabine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Elacytarabine
Reactant of Route 6
Elacytarabine
Customer
Q & A

Q1: How does elacytarabine exert its anti-tumor activity?

A: Elacytarabine, a prodrug, is metabolized intracellularly into Ara-C triphosphate (Ara-CTP). Ara-CTP then competes with cytidine triphosphate for incorporation into DNA, ultimately inhibiting DNA synthesis and leading to cell death. [, , , ]

Q2: How does elacytarabine overcome the resistance mechanisms associated with cytarabine?

A: Elacytarabine's lipophilic nature allows it to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), a transporter protein often downregulated in cytarabine-resistant cells. [, , , ] Additionally, elacytarabine shows prolonged intracellular retention of Ara-CTP and reduced degradation by deoxycytidine deaminase, contributing to its enhanced activity compared to cytarabine. [, , ]

Q3: What is the molecular formula and weight of elacytarabine?

A: While the provided research papers do not explicitly state the molecular formula and weight, they mention that elacytarabine is a fatty acid derivative of cytarabine formed by esterification with elaidic acid. [, , , ] Based on this information, the molecular formula can be deduced as C26H43N3O7 and the molecular weight as 509.63 g/mol.

Q4: Is there any information available regarding the spectroscopic characterization of elacytarabine?

A4: The provided abstracts do not contain information on spectroscopic data for elacytarabine.

Q5: How does the pharmacokinetic profile of elacytarabine differ from cytarabine?

A: Elacytarabine exhibits a longer elimination half-life than cytarabine, leading to prolonged exposure of leukemic cells to the active metabolite Ara-CTP. [, ] Clinical studies observed a terminal elimination half-life of around 9 hours for elacytarabine compared to 0.1-0.2 hours for cytarabine. []

Q6: How does cholesterol level affect the pharmacokinetics of elacytarabine?

A: Pharmacokinetic modeling revealed that cholesterol levels influence the size of the compartment representing elacytarabine released from its liposomal formulation. [] This suggests that cholesterol may play a role in the distribution and release of elacytarabine from its carrier.

Q7: Is the expression level of hENT1 a reliable predictive biomarker for elacytarabine response?

A: While some studies suggested that hENT1 expression might influence cytarabine response, current data are insufficient to confirm its role as a predictive biomarker for elacytarabine efficacy. [, , ] A Phase II study concluded that hENT1 expression levels do not significantly predict the activity of elacytarabine. []

Q8: What are the known mechanisms of resistance to elacytarabine?

A: Research indicates that elacytarabine resistance can be induced in vitro, primarily through downregulation of deoxycytidine kinase (dCK), the enzyme responsible for converting elacytarabine to its active metabolite. [] This downregulation leads to decreased Ara-CTP accumulation and consequently, reduced efficacy.

Q9: What is the safety profile of elacytarabine?

A: Clinical trials have demonstrated that elacytarabine is generally well-tolerated. [, , ] The most frequently reported grade 3/4 adverse events include thrombocytopenia, febrile neutropenia, leukopenia, anemia, and neutropenia. [] Liver toxicity has been identified as dose-limiting in Phase I trials. []

Q10: What are the current strategies to improve the delivery and targeting of elacytarabine?

A: Elacytarabine is currently formulated as a liposomal formulation for intravenous administration. [] Further research is needed to explore alternative drug delivery systems and targeting strategies that could enhance its therapeutic index and potentially overcome the limitations observed in single-agent therapy.

Q11: What are the potential future directions for elacytarabine research?

A11: Future research could focus on:

  • Exploring the efficacy of elacytarabine in combination with other agents, such as daunorubicin, in preclinical and clinical settings. [, ]
  • Investigating the potential of elacytarabine in treating other hematologic malignancies and solid tumors. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。